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molecular formula C17H18O2 B8456969 Benzeneacetic acid, 4-methyl-alpha-(4-methylphenyl)-, methyl ester CAS No. 5359-40-0

Benzeneacetic acid, 4-methyl-alpha-(4-methylphenyl)-, methyl ester

Cat. No. B8456969
M. Wt: 254.32 g/mol
InChI Key: PLKOEXFBPPFLIA-UHFFFAOYSA-N
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Patent
US06274583B1

Procedure details

A suspension of NaH (255 mg, 10.6 mmol) in tetrahydrofuran (50 mL) was cooled to 0° C. and treated with a solution of 21 (2.29 g, 9.00 mmol) in tetrahydrofuran. The cooling bath was removed and DMF (1 mL) was added to the reaction. The resulting mixture was stirred at room temperature overnight. The mixture was treated with TMS-Cl (10 mL of 1M THF solution) and stirred at room temperature (2 h). The reaction was treated with solid MCPBA (85%, 3.49 g, 17.2 mmol) and stirred at room temperature overnight. The reaction was quenched with tetrabutylammonium fluoride and diluted with ethyl acetate and water. The aqueous layer was extracted with two additional portions of ethyl acetate and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane/hexane) afforded the title compound (22).
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH3:21])[CH:8]=[CH:7][C:6]([CH:9]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)[C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.C1C=C(Cl)C=C(C(OO)=[O:30])C=1>O1CCCC1>[CH3:13][O:12][C:10](=[O:11])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH3:21])=[CH:4][CH:5]=1)([C:14]1[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=1)[OH:30] |f:0.1|

Inputs

Step One
Name
Quantity
255 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(C(=O)OC)C1=CC=C(C=C1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.49 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
DMF (1 mL) was added to the reaction
ADDITION
Type
ADDITION
Details
The mixture was treated with TMS-Cl (10 mL of 1M THF solution)
STIRRING
Type
STIRRING
Details
stirred at room temperature (2 h)
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with tetrabutylammonium fluoride
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional portions of ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(O)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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